3-(4-Hydroxymethylphenyl)phenylsulfonamide
Description
3-(4-Hydroxymethylphenyl)phenylsulfonamide is a sulfonamide derivative characterized by a phenylsulfonamide core substituted with a 4-hydroxymethylphenyl group at the 3-position. Sulfonamides are widely studied for their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents, making structural analogs of this compound relevant to drug discovery and toxicology .
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c14-18(16,17)13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXKVHADDCXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593234 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-89-3 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxymethylphenyl)phenylsulfonamide typically involves the reaction of 4-hydroxymethylphenylboronic acid with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction proceeds through a Suzuki coupling mechanism, forming the desired biphenyl structure with the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxymethylphenyl)phenylsulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)phenylsulfonamide.
Reduction: 3-(4-Hydroxymethylphenyl)benzenesulfonic acid.
Substitution: 3-(4-Nitrophenyl)phenylsulfonamide, 3-(4-Bromophenyl)phenylsulfonamide.
Scientific Research Applications
3-(4-Hydroxymethylphenyl)phenylsulfonamide has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Hydroxymethylphenyl)phenylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The phenylsulfonamide scaffold is shared across analogs, but substituent variations dictate biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Hydrophobic vs. Polar Substituents : The hydroxymethyl group in this compound introduces polarity, contrasting with hydrophobic N-benzyl or halogenated analogs. This may reduce membrane permeability but improve solubility .
- Substituent Position : Activity is highly position-dependent. For example, N-substituents on sulfonamide (e.g., compound 12) enhance receptor binding, while para-substituents on the phenyl ring (e.g., 4c) optimize enzyme inhibition .
Physicochemical Properties
- Metabolic Stability : The hydroxymethyl group may undergo glucuronidation or oxidation, contrasting with stable halogenated or alkylated analogs .
Biological Activity
Overview
3-(4-Hydroxymethylphenyl)phenylsulfonamide, with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is largely attributed to its structural features, including the biphenyl moiety and sulfonamide group. These components allow the compound to interact with various molecular targets, primarily enzymes and receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity by binding to the active site. This interaction may involve several mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation through inhibition of pro-inflammatory mediators .
- Enzyme Inhibition : It is being investigated as an enzyme inhibitor, particularly in sulfonamide-based drug studies .
Case Studies and Experimental Data
Several studies have documented the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study reported that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
-
Anti-inflammatory Activity :
- In vitro assays indicated that the compound could significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
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Enzyme Interaction Studies :
- Kinetic studies revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, further supporting its role in drug development.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-Hydroxymethylphenylsulfonamide | Lacks biphenyl structure | Limited antimicrobial activity |
| 3-Phenylsulfonamide | No hydroxymethyl group | Moderate enzyme inhibition |
| 4-Nitrophenylsulfonamide | Contains a nitro group | Different reactivity profile |
The unique combination of a biphenyl structure with a sulfonamide group and hydroxymethyl substituent in this compound contributes to its distinct chemical reactivity and potential biological activities compared to these similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
